molecular formula C19H27NO6 B13052598 2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid

Cat. No.: B13052598
M. Wt: 365.4 g/mol
InChI Key: ZPAHRHNNPTXLHL-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent functionalization. One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation under metal-free conditions . Another approach involves the esterification of Nα-protected amino acids using tert-butanol, catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring or the methoxybenzyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in various biochemical reactions, while the cyclopropyl ring provides structural rigidity and influences the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid is unique due to its combination of a Boc-protected amino group and a cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H27NO6

Molecular Weight

365.4 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C19H27NO6/c1-18(2,3)26-17(23)20-15(16(21)22)19(9-10-19)12-25-11-13-5-7-14(24-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,20,23)(H,21,22)

InChI Key

ZPAHRHNNPTXLHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)COCC2=CC=C(C=C2)OC

Origin of Product

United States

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